((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
Overview
Description
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride: is a chemical compound with a unique structure that includes an aminocyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride involves several synthetic steps. One common method includes the acylation of a cyclopentene-4-carboxylic acid derivative, followed by reduction and amination reactions . The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-stage processes to ensure high purity and yield. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and fine chemicals. Its versatility makes it valuable for producing a wide range of products .
Mechanism of Action
The mechanism of action of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes .
Comparison with Similar Compounds
(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid: This compound shares a similar aminocyclopentene structure but differs in its functional groups and stereochemistry.
4-Aminocoumarin derivatives: These compounds have a similar amino group but are based on a coumarin scaffold, which gives them different chemical properties and applications.
Uniqueness: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSXBUVSKWALM-RIHPBJNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1N)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287717-44-6 | |
Record name | [(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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